![molecular formula C19H14ClN3O5 B450936 4-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450936.png)
4-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction where a nitrophenol derivative reacts with a suitable leaving group on the furan ring.
Formation of the benzohydrazide moiety: This involves the condensation reaction between a benzohydrazide derivative and the furan ring containing the nitrophenoxy group.
Analyse Des Réactions Chimiques
4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitrophenoxy group may interact with enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-chloro-N’-[(E)-{5-[(4-nitrophenoxy)methyl]furan-2-yl}methylidene]benzohydrazide include other benzohydrazide derivatives and furan-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. Some examples of similar compounds include:
Benzohydrazide derivatives: Compounds with variations in the substituents on the benzene ring or the hydrazide moiety.
Furan-containing compounds: Molecules with different substituents on the furan ring, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C19H14ClN3O5 |
|---|---|
Poids moléculaire |
399.8g/mol |
Nom IUPAC |
4-chloro-N-[(E)-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H14ClN3O5/c20-14-3-1-13(2-4-14)19(24)22-21-11-17-9-10-18(28-17)12-27-16-7-5-15(6-8-16)23(25)26/h1-11H,12H2,(H,22,24)/b21-11+ |
Clé InChI |
CWIZBYMOZURGFA-SRZZPIQSSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Tert-butylphenyl)-2-[(3,5-dimethoxybenzoyl)amino]-5-methylthiophene-3-carboxamide](/img/structure/B450856.png)
![N-(3-chloro-4-fluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450857.png)
![N-benzyl-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450859.png)
![2,5-dichloro-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B450863.png)
![Methyl 4-(2,4-dimethylphenyl)-5-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450865.png)
![Ethyl 4-(2-furyl)-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450866.png)
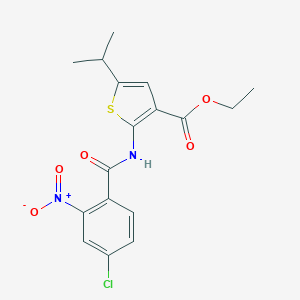
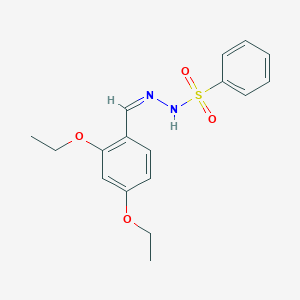
![5-chloro-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450870.png)
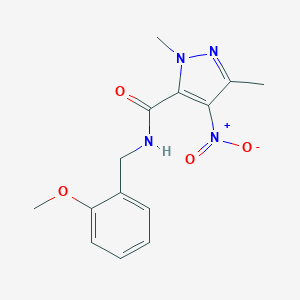
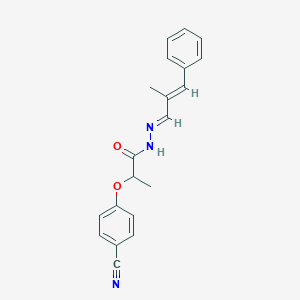
![2-[(5-{3-nitrophenyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B450875.png)
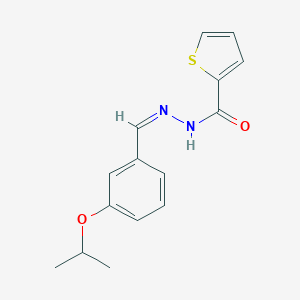
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B450877.png)
